4,6,8-Trichloro-2-methylquinoline 4,6,8-Trichloro-2-methylquinoline
Brand Name: Vulcanchem
CAS No.: 1204-14-4
VCID: VC20956972
InChI: InChI=1S/C10H6Cl3N/c1-5-2-8(12)7-3-6(11)4-9(13)10(7)14-5/h2-4H,1H3
SMILES: CC1=CC(=C2C=C(C=C(C2=N1)Cl)Cl)Cl
Molecular Formula: C10H6Cl3N
Molecular Weight: 246.5 g/mol

4,6,8-Trichloro-2-methylquinoline

CAS No.: 1204-14-4

Cat. No.: VC20956972

Molecular Formula: C10H6Cl3N

Molecular Weight: 246.5 g/mol

* For research use only. Not for human or veterinary use.

4,6,8-Trichloro-2-methylquinoline - 1204-14-4

Specification

CAS No. 1204-14-4
Molecular Formula C10H6Cl3N
Molecular Weight 246.5 g/mol
IUPAC Name 4,6,8-trichloro-2-methylquinoline
Standard InChI InChI=1S/C10H6Cl3N/c1-5-2-8(12)7-3-6(11)4-9(13)10(7)14-5/h2-4H,1H3
Standard InChI Key MLCCGRNOVHTMML-UHFFFAOYSA-N
SMILES CC1=CC(=C2C=C(C=C(C2=N1)Cl)Cl)Cl
Canonical SMILES CC1=CC(=C2C=C(C=C(C2=N1)Cl)Cl)Cl

Introduction

Chemical Identity and Structure

4,6,8-Trichloro-2-methylquinoline is a halogenated heterocyclic compound belonging to the quinoline family. It is characterized by a quinoline core structure with three chlorine atoms at positions 4, 6, and 8, and a methyl group at position 2. This specific substitution pattern contributes to its distinctive chemical behavior and potential applications.

Identification Data

The compound is uniquely identified through several standardized chemical identifiers, as shown in Table 1.
Table 1: Chemical Identification Parameters of 4,6,8-Trichloro-2-methylquinoline

ParameterValue
CAS Number1204-14-4
IUPAC Name4,6,8-trichloro-2-methylquinoline
Molecular FormulaC₁₀H₆Cl₃N
Molecular Weight246.5 g/mol
Standard InChIInChI=1S/C10H6Cl3N/c1-5-2-8(12)7-3-6(11)4-9(13)10(7)14-5/h2-4H,1H3
Standard InChIKeyMLCCGRNOVHTMML-UHFFFAOYSA-N
SMILESCC1=CC(=C2C=C(C=C(C2=N1)Cl)Cl)Cl

Structural Features

The molecular structure consists of a quinoline backbone with strategic halogen substitutions that influence its reactivity and physical properties. The three chlorine atoms at positions 4, 6, and 8 contribute to its electron-deficient aromatic system, while the methyl group at position 2 provides a site for potential functionalization in synthetic applications. This unique arrangement of substituents differentiates it from other halogenated quinoline derivatives, such as 4,5,8-trichloro-2-methylquinoline and 4,7,8-trichloro-2-methylquinoline, which have different chlorination patterns .

Physical and Chemical Properties

4,6,8-Trichloro-2-methylquinoline exhibits distinctive physical and chemical characteristics that determine its behavior in various applications and reactions.

Physical Properties

The compound typically appears as a yellow solid with specific physical parameters that influence its handling and application in laboratory and industrial settings . Its molecular weight of 246.5 g/mol places it in the mid-range for aromatic heterocyclic compounds, influencing its solubility, diffusion, and pharmacokinetic properties.

Spectroscopic Properties

Mass spectrometry and collision cross-section data provide valuable information about the compound's structural characteristics and behavior in analytical systems.
Table 2: Predicted Collision Cross Section Data

Adductm/zPredicted CCS (Ų)
[M+H]+245.96387146.3
[M+Na]+267.94581164.6
[M+NH4]+262.99041156.8
[M+K]+283.91975154.6
[M-H]-243.94931149.7
[M+Na-2H]-265.93126154.7
[M]+244.95604151.1
[M]-244.95714151.1
These collision cross-section values are particularly important for analytical applications, providing reference data for compound identification and characterization in mass spectrometry-based techniques .

Synthesis and Preparation

The synthesis of 4,6,8-trichloro-2-methylquinoline typically involves controlled halogenation processes designed to achieve the specific substitution pattern.

Reaction Conditions

Synthesis reactions are often performed in controlled environments to optimize yields and purity. The use of inert atmospheres and specific reaction conditions, such as appropriate temperature and solvent choice, is crucial for achieving high-quality products. The halogenation process typically requires chlorinating agents such as phosphorus oxychloride, thionyl chloride, or N-chlorosuccinimide, depending on the specific synthetic strategy employed.

Biological Activities and Applications

Research indicates that halogenated quinolines, including 4,6,8-trichloro-2-methylquinoline, exhibit various biological activities that make them valuable in pharmaceutical research and development.

Research Applications

Beyond direct biological applications, 4,6,8-trichloro-2-methylquinoline serves as an important intermediate in organic synthesis and pharmaceutical development. Its reactive sites allow for modifications and transformations to create more complex molecules with enhanced biological activities.

Hazard TypeClassification and Statement
Acute Toxicity (Oral)Category 3, H301: Toxic if swallowed
Eye DamageCategory 1, H318: Causes serious eye damage
Aquatic EnvironmentLong-term hazard (Category 4), H413: May cause long-lasting harmful effects to aquatic life

Comparative Analysis with Related Compounds

Understanding 4,6,8-trichloro-2-methylquinoline in the context of related quinoline derivatives provides valuable insights into structure-activity relationships and application potential.

Structural Analogs

Several structural analogs of 4,6,8-trichloro-2-methylquinoline exist with different chlorination patterns or substitution groups:
Table 4: Comparison of 4,6,8-Trichloro-2-methylquinoline with Structural Analogs

CompoundCAS NumberMolecular FormulaKey Structural Differences
4,6,8-Trichloro-2-methylquinoline1204-14-4C₁₀H₆Cl₃NReference compound
4,5,8-Trichloro-2-methylquinoline1203-36-7C₁₀H₆Cl₃NChlorination at positions 4, 5, 8 instead of 4, 6, 8
4,7,8-Trichloro-2-methylquinoline108097-02-5C₁₀H₆Cl₃NChlorination at positions 4, 7, 8 instead of 4, 6, 8
4-Chloro-2-methylquinoline4295-06-1C₁₀H₈ClNSingle chlorination at position 4 only
These structural variations can significantly influence the compounds' physical properties, biological activities, and synthetic utility. The specific chlorination pattern in 4,6,8-trichloro-2-methylquinoline likely confers unique characteristics compared to its analogs .

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